(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate
Description
This compound, a fluorenylmethyloxycarbonyl (Fmoc)-protected amino alcohol derivative, is characterized by its (2S)-1-tert-butoxy-3-hydroxypropan-2-yl backbone. The Fmoc group serves as a temporary protective moiety in solid-phase peptide synthesis (SPPS), while the tert-butoxy (t-Bu) and hydroxyl groups enhance solubility and enable orthogonal protection strategies. Key physicochemical properties include:
- Molecular formula: C₂₃H₂₉NO₄
- Molecular weight: 383.48 g/mol
- LogP: 4.09 (indicating moderate lipophilicity)
- Polar surface area (PSA): 67.79 Ų (suggesting hydrogen-bonding capacity) .
The stereochemistry at the 2S position is critical for its role in chiral synthesis, as seen in peptide and β-hydroxy-α-amino acid derivatives .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426932 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438239-26-0 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the fluorenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents and Stereochemistry
The following table summarizes key structural and synthetic differences:
Key Differences and Implications
Stereochemical Variations
- The 2S configuration in the target compound contrasts with the 2R,3R isomer (), which alters hydrogen-bonding patterns and crystallinity. For example, the 2R,3R derivative is used in crystallographic studies due to its defined packing behavior .
- Enantiomers like 2k (S) and 2k* (R) () exhibit identical physicochemical properties but divergent biological interactions, critical for drug design.
Functional Group Modifications
- The tert-butoxy group in the target compound enhances steric protection of the hydroxyl group, reducing unwanted side reactions during SPPS compared to compounds with unprotected hydroxyls (e.g., dihydroxyheptane derivative in ) .
- Dimethoxyphenyl and α,β-unsaturated ketone moieties () broaden reactivity for cycloaddition reactions, unlike the simpler t-Bu/-OH system in the target compound.
Biological Activity
(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate is a synthetic organic compound notable for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 383.21 g/mol, is characterized by its unique fluorenylmethyl group and tert-butoxy substituent. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| CAS Number | 189337-28-8 |
| Molecular Formula | C23H29NO4 |
| Molecular Weight | 383.21 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-tert-butoxybutan-2-yl]carbamate |
| SMILES | CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Antimicrobial Properties
Research on structurally related compounds has indicated promising antimicrobial activity . For instance, derivatives of carbamates similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
Studies involving analogs of this compound have demonstrated anticancer properties through the inhibition of specific enzymes that are crucial for tumor growth. The structural features of this compound may allow it to interact with cancer-related pathways, although specific studies on this exact compound are still limited.
Enzyme Interaction
Preliminary data suggest that compounds with similar structures may interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could have implications for both therapeutic efficacy and potential toxicity.
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated:
- Antimicrobial Action : A study on a related carbamate showed significant inhibition of Gram-positive bacteria, indicating potential for use in antibiotic applications.
- Cancer Research : Another study focused on a structurally similar compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its therapeutic potential.
Comparative Analysis
The uniqueness of this compound can be summarized in comparison with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate | C23H29NO4 | Contains a hydroxyl group instead of a ketone |
| 9H-fluoren-9-ylymethyl N-(1-(4-tert-butoxy)phenyl)-3-hydroxypropan-2-yloate | C28H29NO4 | Features an additional phenolic substituent |
| 2-(1-(tert-butoxy)-3-hydroxypropan-2-yloxy)carbonylfluorene | C23H29NO4 | Distinct ether functionality |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
